![molecular formula C14H15ClN4O2 B14322899 N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 106290-25-9](/img/structure/B14322899.png)
N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and a methyl group, linked to a phenyl ring through an ether bond, and further connected to a dimethylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea typically involves the following steps:
Formation of the Pyridazine Intermediate: The initial step involves the chlorination of 5-methylpyridazine to obtain 6-chloro-5-methylpyridazine.
Ether Formation: The chlorinated pyridazine is then reacted with 4-hydroxyphenyl to form the ether linkage, resulting in 4-[(6-chloro-5-methylpyridazin-3-yl)oxy]phenol.
Urea Formation: Finally, the phenol derivative is reacted with dimethylcarbamoyl chloride in the presence of a base to form the desired N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, resulting in desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N’-{4-[(6-Methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the chlorine atom.
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N-methylurea: Similar structure but with a different urea moiety.
Uniqueness
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is unique due to the presence of the chlorine atom on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
106290-25-9 |
|---|---|
Molecular Formula |
C14H15ClN4O2 |
Molecular Weight |
306.75 g/mol |
IUPAC Name |
3-[4-(6-chloro-5-methylpyridazin-3-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H15ClN4O2/c1-9-8-12(17-18-13(9)15)21-11-6-4-10(5-7-11)16-14(20)19(2)3/h4-8H,1-3H3,(H,16,20) |
InChI Key |
QVFZDFSAYHAJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1Cl)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



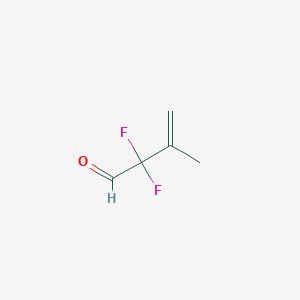
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
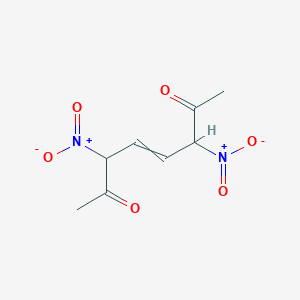
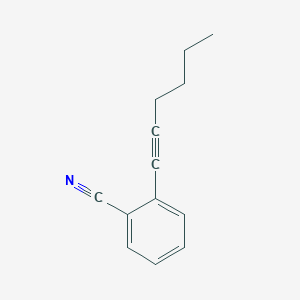
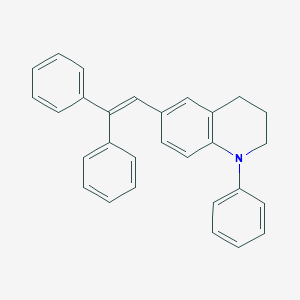

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
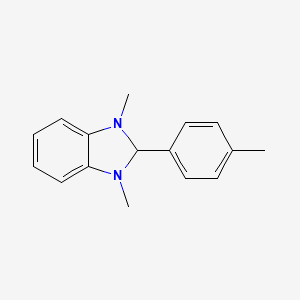
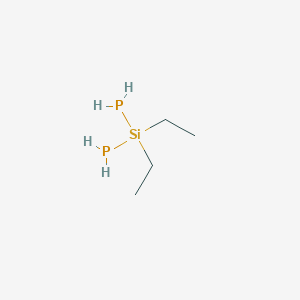

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
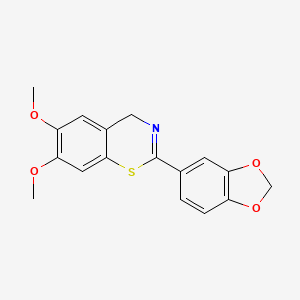
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
